molecular formula C21H27N3O6 B5030895 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine oxalate

1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine oxalate

Cat. No. B5030895
M. Wt: 417.5 g/mol
InChI Key: MLVBYNSTNLVOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research. It is a potent and selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This compound has been found to have various applications in scientific research, including the study of the central nervous system and the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine oxalate involves its binding to the 5-HT1A receptor and blocking its activation by serotonin. This results in a decrease in the activity of the central nervous system, which can be useful in the treatment of various diseases.
Biochemical and Physiological Effects:
1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine oxalate has various biochemical and physiological effects. It has been found to decrease the activity of the central nervous system, which can be useful in the treatment of anxiety disorders, depression, and other related disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine oxalate in lab experiments include its potency and selectivity as a 5-HT1A receptor antagonist. Its limitations include its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine oxalate in scientific research. These include the study of its potential use in the treatment of various diseases, including anxiety disorders, depression, and other related disorders. Additionally, further research is needed to determine its potential toxicity and the optimal dosages and administration methods for its use in lab experiments.

Synthesis Methods

The synthesis of 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine oxalate involves several steps. The first step involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 2-pyridylmagnesium bromide to form 2,4-dimethoxy-3-methylbenzyl 2-pyridyl ketone. The second step involves the reaction of the ketone with piperazine to form 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine. The final step involves the reaction of the piperazine with oxalic acid to form the oxalate salt.

Scientific Research Applications

1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-pyridinyl)piperazine oxalate has various applications in scientific research. It has been found to be a potent and selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This compound has been used in the study of the central nervous system and the treatment of various diseases.

properties

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-pyridin-2-ylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2.C2H2O4/c1-15-17(23-2)8-7-16(19(15)24-3)14-21-10-12-22(13-11-21)18-6-4-5-9-20-18;3-1(4)2(5)6/h4-9H,10-14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVBYNSTNLVOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=CC=N3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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